molecular formula C9H4ClF3N2 B8461885 4-Chloro-6-(trifluoromethyl)cinnoline

4-Chloro-6-(trifluoromethyl)cinnoline

Cat. No. B8461885
M. Wt: 232.59 g/mol
InChI Key: VRPZDNRVXYUSOD-UHFFFAOYSA-N
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Patent
US08518969B2

Procedure details

Into a 100 mL round-bottom flask, was placed a solution of 6-(trifluoromethyl)cinnolin-4-ol (as prepared in the previous step, 1.8 g, 8.41 mmol, 1.00 equiv) in acetonitrile (30 mL) and phosphoryl trichloride (12.78 g, 84.08 mmol, 10.00 equiv). The reaction mixture was stirred for 2 h at 100° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was purified by chromatography over a silica gel column with ethyl acetate/petroleum ether (1:20-1:10). The title compound was obtained as a yellow solid.
Name
6-(trifluoromethyl)cinnolin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[N:8][CH:7]=[C:6]2O.P(Cl)(Cl)([Cl:18])=O>C(#N)C>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([C:2]([F:15])([F:14])[F:1])[CH:4]=2)[N:9]=[N:8][CH:7]=1

Inputs

Step One
Name
6-(trifluoromethyl)cinnolin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C2C(=CN=NC2=CC1)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
12.78 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at 100° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over a silica gel column with ethyl acetate/petroleum ether (1:20-1:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CN=NC2=CC=C(C=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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